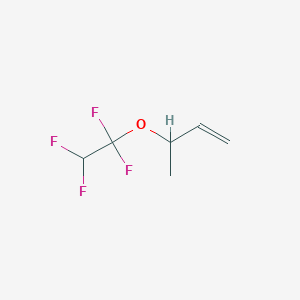
3-(1,1,2,2-Tetrafluoroethoxy)but-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,1,2,2-Tetrafluoroethoxy)but-1-ene is an organic compound with the molecular formula C6H8F4O. It is characterized by the presence of a butene backbone with a tetrafluoroethoxy substituent. This compound is part of the broader class of fluorinated organic compounds, which are known for their unique chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)but-1-ene typically involves the reaction of 3-buten-1-ol with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The overall yield and purity of the compound can be optimized by adjusting the reaction parameters such as temperature, pressure, and catalyst concentration .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and safety of the process. The use of advanced catalytic systems and greener reaction conditions can further improve the overall yield and reduce the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,1,2,2-Tetrafluoroethoxy)but-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The tetrafluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons .
Applications De Recherche Scientifique
3-(1,1,2,2-Tetrafluoroethoxy)but-1-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of fluorinated biomolecules and their interactions.
Industry: Used in the production of specialty chemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism by which 3-(1,1,2,2-Tetrafluoroethoxy)but-1-ene exerts its effects involves interactions with specific molecular targets. The tetrafluoroethoxy group can influence the compound’s reactivity and binding affinity to various biological molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1,1,2,2-Tetrafluoroethoxy)aniline
- 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
- 1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene
Uniqueness
Compared to similar compounds, 3-(1,1,2,2-Tetrafluoroethoxy)but-1-ene is unique due to its butene backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other fluorinated compounds may not be suitable .
Propriétés
Numéro CAS |
83168-74-5 |
|---|---|
Formule moléculaire |
C6H8F4O |
Poids moléculaire |
172.12 g/mol |
Nom IUPAC |
3-(1,1,2,2-tetrafluoroethoxy)but-1-ene |
InChI |
InChI=1S/C6H8F4O/c1-3-4(2)11-6(9,10)5(7)8/h3-5H,1H2,2H3 |
Clé InChI |
JDASVVQYTNXMOJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C)OC(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Heptafluoropropyl)sulfanyl]benzoic acid](/img/structure/B14423985.png)


![Diprop-2-en-1-yl 2,2'-[ethane-1,1-diylbis(oxy)]dipropanoate](/img/structure/B14424015.png)
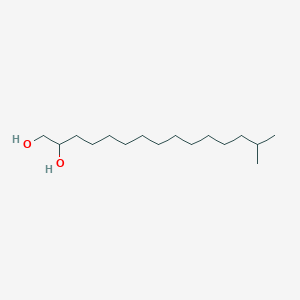
![Acetic acid;7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B14424030.png)
![N-Cyano-N'-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide](/img/structure/B14424035.png)
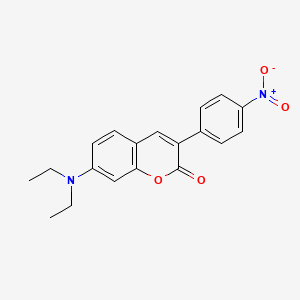

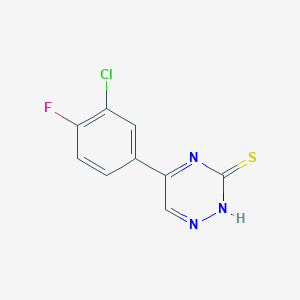

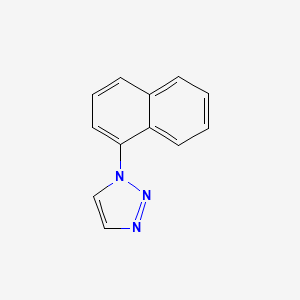
![Methyl 2-methoxy-4-[(prop-2-yn-1-yl)oxy]benzoate](/img/structure/B14424070.png)
![7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol--hydrogen bromide (1/1)](/img/structure/B14424083.png)
